molecular formula C16H14N4O3 B12177229 N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12177229
M. Wt: 310.31 g/mol
InChI Key: VBEDDQQNIXBVKE-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that features a pyridine ring substituted with a methoxy group, a phthalazine core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 6-methoxy-3-pyridinecarbaldehyde with a suitable hydrazine derivative to form the phthalazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while nucleophilic substitution can introduce various functional groups into the pyridine ring .

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C16H14N4O3/c1-20-16(22)12-6-4-3-5-11(12)14(19-20)15(21)18-10-7-8-13(23-2)17-9-10/h3-9H,1-2H3,(H,18,21)

InChI Key

VBEDDQQNIXBVKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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